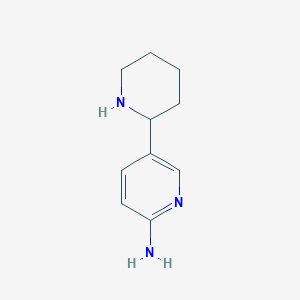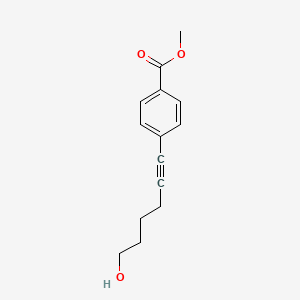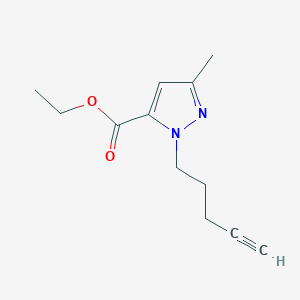![molecular formula C12H21NO4 B11817118 3-[(Tert-butoxy)carbonyl]-5-methylpiperidine-1-carboxylic acid](/img/structure/B11817118.png)
3-[(Tert-butoxy)carbonyl]-5-methylpiperidine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Tert-butoxy)carbonyl]-5-methylpiperidine-1-carboxylic acid is an organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (BOC) protecting group and a carboxylic acid functional group. This compound is commonly used in organic synthesis, particularly in the protection of amines during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxy)carbonyl]-5-methylpiperidine-1-carboxylic acid typically involves the protection of the amine group on the piperidine ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for efficient and sustainable production by enabling precise control over reaction conditions and minimizing waste .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Tert-butoxy)carbonyl]-5-methylpiperidine-1-carboxylic acid undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted into esters or amides using appropriate reagents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used reagents for deprotection.
Substitution: Reagents such as alcohols and amines can be used to convert the carboxylic acid group into esters and amides, respectively.
Major Products Formed
Deprotection: The major product formed is the free amine after the removal of the BOC group.
Substitution: The major products formed are esters and amides, depending on the reagents used.
Applications De Recherche Scientifique
3-[(Tert-butoxy)carbonyl]-5-methylpiperidine-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a protecting group for amines in organic synthesis, particularly in peptide synthesis.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 3-[(Tert-butoxy)carbonyl]-5-methylpiperidine-1-carboxylic acid primarily involves the protection and deprotection of amine groups. The BOC group is added to the amine under basic conditions, forming a stable carbamate linkage. The deprotection process involves the cleavage of this linkage under acidic conditions, releasing the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(Tert-butoxy)carbonyl]-5-methylbenzoic acid: Similar in structure but with a benzoic acid ring instead of a piperidine ring.
(Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH: A compound used in peptide synthesis with a similar BOC protecting group.
(Tert-Butoxy)Carbonyl Arg (Boc)2-OH: Another BOC-protected amino acid used in organic synthesis.
Uniqueness
3-[(Tert-butoxy)carbonyl]-5-methylpiperidine-1-carboxylic acid is unique due to its specific structure, which combines a piperidine ring with a BOC-protected amine and a carboxylic acid group. This combination makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required.
Propriétés
Formule moléculaire |
C12H21NO4 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
3-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-8-5-9(7-13(6-8)11(15)16)10(14)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,15,16) |
Clé InChI |
UEQIWLKHJDRQQI-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN(C1)C(=O)O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate](/img/structure/B11817073.png)

![(2S,3S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11817075.png)






![2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11817115.png)


